1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine
Description
Properties
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-6-8-19(9-7-11)17(24)16-5-4-15(23-16)13-3-2-12(20(21)22)10-14(13)18/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSHDNJGZMUDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the use of furan derivatives, which can be synthesized through various methods, including the reaction of furan with chloronitrobenzene derivatives .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the furan ring or the carbothioyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[5-(2-Chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine has several scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors.
Medicine: Due to its potential pharmacological properties, this compound is being studied for its therapeutic applications. It may have antimicrobial, anticancer, or anti-inflammatory effects, making it a promising candidate for new drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylpiperidine Derivatives with Aromatic Linkers
(a) 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)
- Structure : Features a 4-methylpiperidine group linked via a sulfamoyl (-SO₂-) and thioether (-S-) bridge to a 1,3,4-oxadiazole ring substituted with aryl/aralkyl groups.
- Key Differences :
- The oxadiazole ring (vs. furan) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Sulfamoyl and thioether linkages (vs. carbothioyl) may affect solubility and metabolic stability.
- Bioactivity : These compounds exhibit antibacterial activity, suggesting that the 4-methylpiperidine-sulfamoyl-oxadiazole scaffold is pharmacologically relevant .
(b) 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine
- Structure : A methylene (-CH₂-) bridge connects 4-methylpiperidine to a 2-bromo-5-nitrophenyl group.
- Key Differences :
- Lack of heterocyclic core (furan/oxadiazole) reduces π-conjugation and planar rigidity.
- Bromine substituent (vs. chlorine) increases molecular weight and polarizability.
Substituted Furan Derivatives
(a) 5-(2-Chloro-4-nitrophenyl)-2-furaldehyde
- Structure : Shares the 2-chloro-4-nitrophenyl-substituted furan core but terminates in an aldehyde (-CHO) group (vs. carbothioyl-piperidine).
- Key Differences :
(a) CI 12085 (1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol)
Structural and Functional Data Table
Biological Activity
The compound 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2O3S
- Molecular Weight : 316.80 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells, which is a crucial pathway for eliminating malignant cells.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and CDK2, which are critical in cancer signaling pathways.
Biological Activity Data
A summary of the biological activity data for the compound is presented in Table 1.
Case Studies and Research Findings
-
Case Study on Antiproliferative Effects :
A study evaluated the compound's effects on MCF-7 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 1 µM, with an IC50 value determined at approximately 1.05 µM, suggesting potent antiproliferative activity. -
Mechanistic Insights :
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of cytochrome C, indicative of mitochondrial-mediated apoptosis. This suggests that the compound may activate intrinsic apoptotic pathways, providing a dual mechanism of action—direct cytotoxicity and apoptosis induction. -
Comparative Analysis with Other Compounds :
When compared to known anticancer agents like doxorubicin, the compound demonstrated comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development.
Q & A
Q. What are the established synthetic routes for 1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and heterocyclic formation. For example:
- Step 1 : Conversion of carboxylic acids to 1,3,4-oxadiazole nucleophiles via cyclization (e.g., using hydrazine and POCl₃) .
- Step 2 : Preparation of a sulfonyl-piperidine electrophile (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) under alkaline conditions (pH 9, sodium carbonate) .
- Step 3 : Coupling nucleophiles and electrophiles in DMF with LiH as a base to form the final compound . Key solvents include methanol for recrystallization, and yields depend on reaction time and temperature .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon signals (e.g., furan carbons at ~110–150 ppm) .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
Q. What are the standard protocols for evaluating its biological activity?
- Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, chloro) influence reactivity and bioactivity?
- The electron-withdrawing nitro group enhances electrophilicity at the furan ring, facilitating nucleophilic attacks during synthesis .
- Chlorine at the 2-position sterically hinders planarization, potentially reducing DNA intercalation but improving metabolic stability .
- Computational studies (DFT) can map charge distribution and predict sites for chemical modification .
Q. What challenges arise in interpreting ¹³C NMR spectra of such compounds?
- Signal Overlap : Aromatic carbons in the 2-chloro-4-nitrophenyl and furan moieties often produce overlapping peaks (δ 120–150 ppm) .
- Dynamic Effects : Rotameric equilibria in the piperidine ring may split signals, requiring variable-temperature NMR for resolution .
Q. How can synthesis yields be optimized for scale-up?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve electrophile-nucleophile interactions but may require stringent drying .
- Catalysis : Ultrasound-assisted synthesis reduces reaction time and improves homogeneity (e.g., 30% yield increase in similar compounds) .
- Workup Strategies : Gradient recrystallization (methanol/water) enhances purity without significant yield loss .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Antibacterial Discrepancies : Variations in MIC values (e.g., 8–64 µg/mL) may stem from differences in bacterial strain virulence or assay protocols .
- Mechanistic Uncertainty : While some studies propose enzyme inhibition (e.g., DHFR), others suggest membrane disruption. Dual-mode assays (e.g., fluorescence quenching) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
